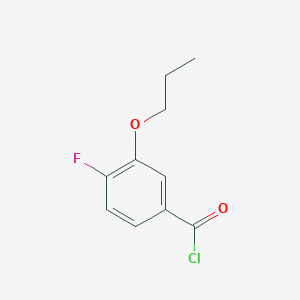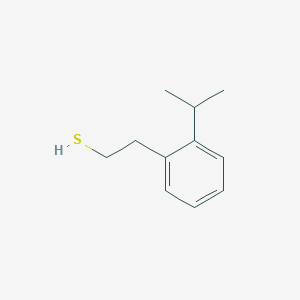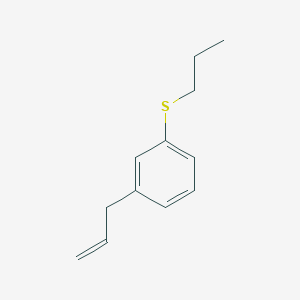
(3-Allylphenyl)(propyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Allylphenyl)(propyl)sulfane is an organosulfur compound characterized by the presence of an allyl group attached to a phenyl ring, which is further connected to a propyl sulfane group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Allylphenyl)(propyl)sulfane typically involves the reaction of 3-allylphenyl halides with propyl thiolates under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfane bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The compound can participate in substitution reactions where the allyl or propyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: (3-Allylphenyl)(propyl)sulfane is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: The compound’s ability to undergo oxidation and reduction makes it useful in studying redox processes in biological systems. It can also serve as a model compound for understanding the behavior of similar sulfur-containing biomolecules.
Medicine: Research into this compound includes its potential as a therapeutic agent due to its antioxidant properties. It may help in mitigating oxidative stress-related conditions.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials that require specific sulfur functionalities.
作用机制
The mechanism by which (3-Allylphenyl)(propyl)sulfane exerts its effects involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a versatile agent in various chemical processes. Its molecular targets include enzymes and proteins that are involved in oxidative stress and redox regulation.
相似化合物的比较
(4-Allylphenyl)(propyl)sulfane: Similar structure but with the allyl group in the para position.
(3-Allylphenyl)(pentyl)sulfane: Similar structure but with a pentyl group instead of a propyl group.
Sulfenamides, Sulfinamides, and Sulfonamides: These compounds also contain sulfur-nitrogen bonds and are used in various applications.
Uniqueness: (3-Allylphenyl)(propyl)sulfane is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both allyl and propyl groups provides a balance of stability and reactivity, making it a valuable compound in synthetic chemistry and research.
属性
IUPAC Name |
1-prop-2-enyl-3-propylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16S/c1-3-6-11-7-5-8-12(10-11)13-9-4-2/h3,5,7-8,10H,1,4,6,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFISXCZWTIFNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC(=C1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
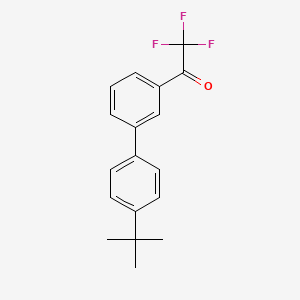
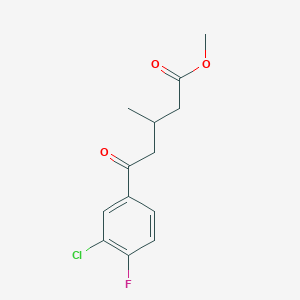
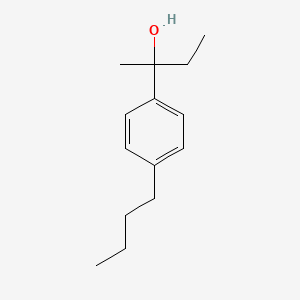
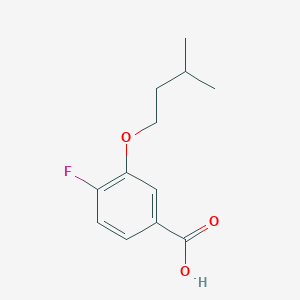
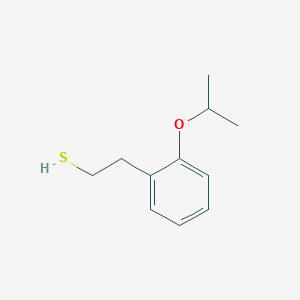

![1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996015.png)
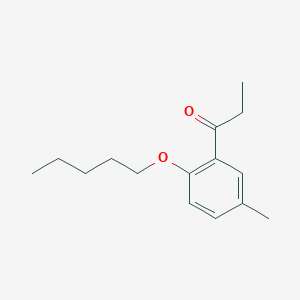

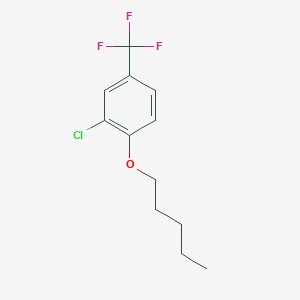
![1-Bromo-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996058.png)
